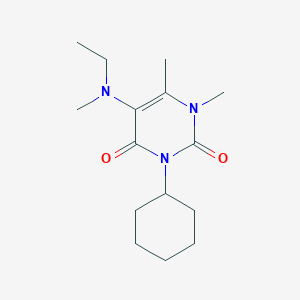
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil is a chemical compound that belongs to the class of uracil derivatives. This compound has been the subject of scientific research due to its potential application in the field of medicine. The aim of
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell division and DNA replication. This inhibition may lead to the activation of apoptotic pathways, ultimately resulting in the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil has been found to have several biochemical and physiological effects. In a study by Li et al. (2018), it was observed that this compound induced the production of reactive oxygen species (ROS) in human lung cancer cells. ROS are known to play a role in the induction of apoptosis. In addition, this compound was found to inhibit the expression of certain proteins involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil in lab experiments is its ability to selectively induce apoptosis in cancer cells. This property makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil. One direction is to investigate the potential of this compound in the treatment of other types of cancer. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its anticancer properties. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for in vivo administration.
Conclusion
In conclusion, 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil is a chemical compound that has been studied for its potential application in the field of medicine. Specifically, this compound has been investigated for its anticancer properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of cancer.
Métodos De Síntesis
The synthesis of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil involves the reaction of cyclohexyl isocyanate with 1,6-dimethyl-5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione in the presence of ethylmethylamine. The reaction yields 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil as a white crystalline solid with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil has been studied for its potential application in the field of medicine. Specifically, this compound has been investigated for its anticancer properties. In a study conducted by Li et al. (2018), it was found that 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil inhibited the growth of human lung cancer cells by inducing apoptosis. Another study by Zhang et al. (2019) showed that this compound had a similar effect on breast cancer cells.
Propiedades
Número CAS |
102613-25-2 |
|---|---|
Nombre del producto |
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil |
Fórmula molecular |
C15H25N3O2 |
Peso molecular |
279.38 g/mol |
Nombre IUPAC |
3-cyclohexyl-5-[ethyl(methyl)amino]-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-5-16(3)13-11(2)17(4)15(20)18(14(13)19)12-9-7-6-8-10-12/h12H,5-10H2,1-4H3 |
Clave InChI |
KLBPQKIWUNBPRW-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C |
SMILES canónico |
CCN(C)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C |
Sinónimos |
3-cyclohexyl-1,6-dimethyl-5-propylamino-pyrimidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

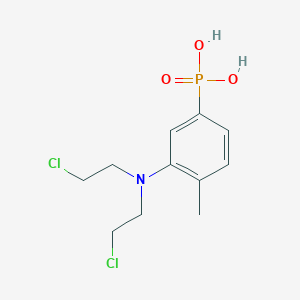
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)


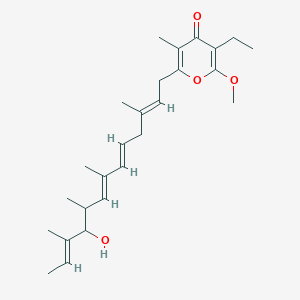
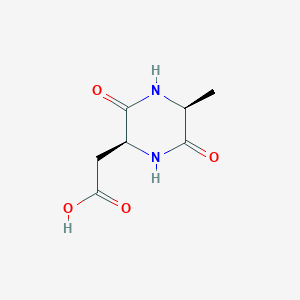




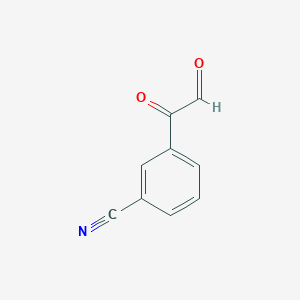
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)